molecular formula C14H22O B073032 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one CAS No. 1322-70-9

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one

Cat. No. B073032
CAS RN: 1322-70-9
M. Wt: 206.32 g/mol
InChI Key: VPKMGDRERYMTJX-CMDGGOBGSA-N
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Description

“1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one” is a chemical compound with the molecular formula C12H20O . It is also known by its IUPAC name "2-Propanone, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-" .


Molecular Structure Analysis

The molecular structure of “1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one” consists of 12 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The compound has a monoisotopic mass of 180.151413 Da .


Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3, a boiling point of 238.2±9.0 °C at 760 mmHg, and a flash point of 82.4±5.6 °C . It has a molar refractivity of 55.3±0.3 cm3, and a polarizability of 21.9±0.5 10-24 cm3 . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Fragrance Ingredient : It has been reviewed as a fragrance ingredient, particularly in the context of toxicology and dermatology. This compound is part of the fragrance structural group Alkyl Cyclic Ketones, often used in fragrances due to their unique scent profiles (Scognamiglio, Letizia, & Api, 2013).

  • Synthetic Transformations : The compound has been involved in various synthetic transformations. For instance, its reaction with mercuric chloride and ethanol leads to specific transformation products, which are important in the context of organic synthesis (Mikhaĭlov & Ter-sarkisyan, 1965).

  • Vitamin A Synthesis : It has been used in the synthesis of substances related to Vitamin A, showcasing its importance in the creation of vitamin derivatives (Yanovskaya, 1960).

  • Chemical Structure Analysis : Studies have been conducted to analyze the chemical structure and conformations of derivatives of this compound (Ginderow, 1995).

  • Intermediate in Pharmaceutical Synthesis : It's used as an intermediate in the synthesis of pharmaceuticals, such as retinol acetate and carotenoids (Shen Run-pu, 2008).

  • Antifungal Activity : Derivatives of this compound have been studied for their antifungal activity against various phytopathogenic fungi, indicating its potential application in agricultural and pharmaceutical industries (Banerjee & Dureja, 2010).

properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
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InChI

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
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InChI Key

VPKMGDRERYMTJX-CMDGGOBGSA-N
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Canonical SMILES

CCC(=O)C=CC1C(=CCCC1(C)C)C
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Isomeric SMILES

CCC(=O)/C=C/C1C(=CCCC1(C)C)C
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Molecular Formula

C14H22O
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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DSSTOX Substance ID

DTXSID501197970
Record name (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Molecular Weight

206.32 g/mol
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Physical Description

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Boiling Point

291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Record name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Flash Point

greater than 200 °F (NTP, 1992)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Density

0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Product Name

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one

CAS RN

7779-30-8, 93302-56-8, 127-42-4, 1335-46-2
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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